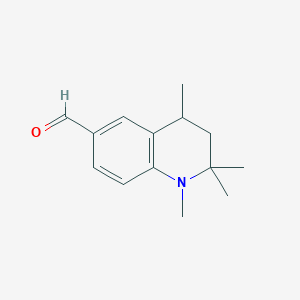

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Description

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS: 292819-60-4) is a heterocyclic aldehyde featuring a tetrahydroquinoline backbone with methyl substituents at positions 1, 2, 2, and 4, and a formyl group at position 6. Its molecular formula is C₁₄H₁₇NO (molecular weight: 215.29 g/mol) .

Properties

IUPAC Name |

1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-7,9-10H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSBNVZQFZCCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C=C2)C=O)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be achieved through several routes. One common method involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . The reaction typically occurs in the presence of a catalytic amount of piperidine in ethanol, leading to the formation of the desired product.

Chemical Reactions Analysis

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, its derivatives can inhibit gluconate 2-dehydrogenase by binding to the enzyme’s active site, thereby preventing the conversion of gluconate to 2-keto-gluconate . Additionally, its antiallergic and antiasthmatic effects are likely mediated through the inhibition of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroquinoline derivatives exhibit diverse biological, industrial, and synthetic applications depending on their substitution patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Variations

Physical and Chemical Properties

Biological Activity

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with multiple methyl substitutions and an aldehyde functional group. Its molecular formula is with a molecular weight of 201.28 g/mol. The unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial activity. For instance, the compound has been linked to the synthesis of N-substituted benzoyl derivatives that display fungicidal properties. A study demonstrated that certain tetrahydroquinoline derivatives could inhibit the growth of various fungi and bacteria, suggesting a broad-spectrum antimicrobial effect .

Antioxidant Activity

Tetrahydroquinoline compounds have shown promising antioxidant properties. The ability to scavenge free radicals is attributed to their structural features, which enable them to donate electrons easily. This property is crucial in mitigating oxidative stress-related diseases.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. It has been suggested that the compound can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways associated with inflammation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes involved in metabolic pathways. For example, it has been investigated as an inhibitor of gluconate 2-dehydrogenase, impacting glucose metabolism.

- Modulation of Signaling Pathways : It influences various signaling cascades related to inflammation and cell survival.

- Interaction with Receptors : The compound may interact with specific receptors in the body, leading to physiological responses that contribute to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against clinical strains of bacteria and fungi. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 8 | Effective against E. coli |

| Compound B | 16 | Effective against S. aureus |

| Compound C | 32 | Effective against Candida spp. |

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models have shown that treatment with this compound can significantly reduce markers of neuroinflammation and improve cognitive function after induced neurotoxic injury. Behavioral tests indicated improved memory retention and learning capabilities among treated animals compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,2,4-tetramethyl-tetrahydroquinoline derivatives, and how do substituent positions influence method selection?

- Answer: Synthesis of tetrahydroquinoline derivatives typically involves cyclization or functionalization of pre-existing quinoline scaffolds. The choice of method depends on substituent positions and steric/electronic effects. For example, bifunctional derivatives may require multi-step strategies, such as chloroacetylation followed by AlCl₃-mediated cyclization (as seen in methyl ester analogs) . Substituents like methyl groups at positions 1,2,2,4 can hinder regioselectivity, necessitating controlled reaction conditions (e.g., solvent polarity, temperature) to avoid side products .

- Key Considerations:

| Method Type | Example Reaction | Key Parameters | Challenges |

|---|---|---|---|

| Cyclization | AlCl₃-mediated ring closure | Temperature (378 K), solvent (1,2-dichlorobenzene) | Handling hygroscopic reagents, stereochemical control |

| Functionalization | Friedel-Crafts alkylation | Electrophile accessibility, steric hindrance | Competing reaction pathways due to methyl groups |

Q. What purification and characterization techniques are recommended for structurally complex tetrahydroquinoline derivatives?

- Answer:

- Purification: Use column chromatography with gradients of ethyl acetate/hexane for polar intermediates. Recrystallization from ethanol or dichloromethane-hexane mixtures is effective for crystalline products .

- Characterization:

- NMR: Focus on resolving methyl group signals (δ 1.15–2.40 ppm for CH₃) and aromatic protons (δ 6.95–7.13 ppm). However, overlapping signals may require advanced techniques like 2D NMR (e.g., NOESY for stereochemistry) .

- MS: High-resolution mass spectrometry (HRMS) confirms molecular weight, while fragmentation patterns help identify substituent loss (e.g., m/z 245 [M⁺] for methyl ester derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming regioselectivity in electrophilic substitutions?

- Answer: Discrepancies in NMR or MS data often arise from stereochemical ambiguity or competing reaction pathways. For example, in electrophilic aromatic substitution (EAS), methyl groups at positions 2 and 4 may redirect electrophiles to less hindered sites. To address this:

- Use computational modeling (DFT) to predict preferred attack sites based on electron density maps.

- Validate with X-ray crystallography, as demonstrated for pyrroloquinoline derivatives .

- Compare experimental IR spectra (e.g., carbonyl stretches at 1731 cm⁻¹) with theoretical values to confirm functional group placement .

- Case Study: In tetrahydrocarbazole analogs, steric hindrance from saturated rings alters EAS regioselectivity, requiring combined experimental and computational validation .

Q. What strategies are effective for designing hybrid tetrahydroquinoline derivatives with combined pharmacological activities?

- Answer: Hybrid molecules (e.g., ibuprofen-tetrahydroquinoline conjugates) leverage fragment-based drug design:

Scaffold Selection: Use tetrahydroquinoline as a core for its bioactivity (e.g., antioxidant, antimicrobial) .

Linker Optimization: Employ carbamate or ester linkers to balance stability and release kinetics.

Biological Testing: Prioritize in vitro assays (e.g., COX inhibition for anti-inflammatory activity) followed by in vivo pharmacokinetic studies .

- Example Protocol:

- Synthesize the hybrid via peptide coupling or Ullmann-type reactions.

- Validate using HPLC-MS and assess bioactivity against control compounds .

Q. How can structural similarity analysis (e.g., Tanimoto scores) predict reactivity or bioactivity of novel tetrahydroquinoline derivatives?

- Answer:

- Similarity Metrics: Compounds with Tanimoto scores >0.90 (e.g., 1,2,3,4-tetrahydroquinoline-6-carbonitrile, similarity 0.94) share reactivity trends, such as susceptibility to nitrile reduction or electrophilic substitution .

- Applications:

- Predict metabolic stability using analogs with known ADME profiles.

- Guide synthetic routes for novel aldehydes by referencing carbaldehyde derivatives .

Methodological Notes

- Safety: While the compound itself lacks explicit hazard data, related tetrahydroquinolines require standard PPE (gloves, goggles) and ventilation due to potential irritancy .

- Data Reproducibility: Document reaction conditions meticulously (e.g., AlCl₃ stoichiometry ), as minor variations can alter yields or regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.